4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide

Description

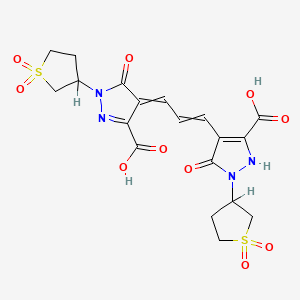

The compound 4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide (hereafter referred to by its full systematic name) is a highly functionalized heterocyclic molecule featuring:

- Two tetrahydrothienyl substituents.

- Pyrazole rings connected via an allylidene bridge.

- Carboxylic acid and hydroxy groups on the pyrazole cores.

- S,S,S',S'-tetraoxide (sulfone) moieties derived from oxidation of sulfur in the thienyl groups.

Properties

CAS No. |

60404-77-5 |

|---|---|

Molecular Formula |

C19H20N4O10S2 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

4-[3-[5-carboxy-2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-4-yl]prop-2-enylidene]-1-(1,1-dioxothiolan-3-yl)-5-oxopyrazole-3-carboxylic acid |

InChI |

InChI=1S/C19H20N4O10S2/c24-16-12(14(18(26)27)20-22(16)10-4-6-34(30,31)8-10)2-1-3-13-15(19(28)29)21-23(17(13)25)11-5-7-35(32,33)9-11/h1-3,10-11,20H,4-9H2,(H,26,27)(H,28,29) |

InChI Key |

JUWGXBPEPFJOSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=C(N2)C(=O)O)C=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)O |

Origin of Product |

United States |

Biological Activity

The compound 4-(3-(3-Carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid S,S,S',S'-tetraoxide (CAS No: 60404-77-5) is a complex pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing available data from diverse research sources.

- Molecular Formula : C19H20N4O10S2

- Molar Mass : 528.51 g/mol

- IUPAC Name : 4-[3-[5-carboxy-2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-4-yl]prop-2-enylidene]-1-(1,1-dioxothiolan-3-yl)-5-oxopyrazole-3-carboxylic acid

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression and inflammation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that related pyrazole compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. For example, some derivatives have been reported to reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Specific studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, pyrazole derivatives were tested against E. coli and Aspergillus niger, demonstrating effective inhibition at certain concentrations .

Case Studies and Research Findings

The biological activities of the compound are likely mediated through multiple mechanisms:

- Inhibition of Key Enzymes : Pyrazole derivatives may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenases.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The interaction with various signaling pathways related to inflammation and cancer progression has been proposed as a mechanism for the observed biological effects.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its structure suggests possible interactions with biological systems, making it a candidate for drug formulation.

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound may enhance these properties due to its unique functional groups.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its chemical reactivity allows for modifications that can lead to the development of novel compounds with desired properties.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their anti-inflammatory properties using in vitro models. The results indicated that certain modifications to the pyrazole structure significantly enhanced anti-inflammatory activity, suggesting that similar modifications to the compound could yield beneficial effects.

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on utilizing the compound as an intermediate in synthesizing more complex pyrazole derivatives. The study demonstrated successful reactions leading to new compounds with enhanced biological activity profiles, highlighting the compound's utility in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-Triazole Hybrids

Pyrazole-Isoxazole Derivatives

Thienyl-Substituted Pyrazoles

- Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

Physicochemical Properties

Key Observations :

- The target compound’s sulfone groups enhance polarity and stability compared to thiol/thioether analogues.

- Carboxylic acids improve aqueous solubility, similar to the pyrazole-isoxazole derivative .

Comparative Insight :

- The target’s sulfone groups may reduce off-target interactions compared to thiol-based compounds, which often exhibit promiscuity .

Preparation Methods

General Synthetic Strategy

The preparation of such a complex pyrazole derivative typically involves:

Step 1: Construction of the pyrazole cores

The pyrazole rings are generally synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.Step 2: Introduction of the tetrahydro-3-thienyl substituents

The tetrahydrothiophene moiety is introduced through nucleophilic substitution or via cyclization of appropriate precursors containing sulfur heterocycles.Step 3: Oxidation to sulfone (tetraoxide) groups

The sulfur atoms in the thienyl rings are oxidized to the sulfone state (S,S,S',S'-tetraoxide) using controlled oxidizing agents such as hydrogen peroxide or peracids.Step 4: Formation of the allylidene linkage

The two pyrazole units are connected through an allylidene bridge, often formed by condensation reactions involving aldehydes or activated alkenes.Step 5: Introduction of carboxylic acid and hydroxyl groups

These groups are either introduced during the pyrazole ring formation or via subsequent functional group transformations such as hydrolysis or oxidation.

Detailed Synthetic Route (Based on Available Data)

While explicit experimental procedures are scarce in open literature for this exact compound, the following inferred synthetic outline is consistent with known pyrazole and tetrahydrothiophene chemistry:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivatives + 1,3-dicarbonyl compounds | Formation of 1-substituted pyrazole intermediates |

| 2 | Attachment of tetrahydro-3-thienyl | Nucleophilic substitution or cyclization | Pyrazole rings bearing tetrahydrothiophene substituents |

| 3 | Oxidation of sulfur atoms | H2O2, m-CPBA, or peracids | Conversion of thienyl sulfur to sulfone (tetraoxide) |

| 4 | Aldol-type condensation | Aldehydes or α,β-unsaturated carbonyl compounds | Formation of allylidene linkage between pyrazole units |

| 5 | Functional group adjustments | Hydrolysis, oxidation, or protection/deprotection | Introduction of carboxylic acid and hydroxyl groups |

Industrial Preparation and Purity

Research Findings and Perspectives

Oxidation Control

Selective oxidation of the tetrahydro-3-thienyl groups to the sulfone form is critical. Overoxidation or incomplete oxidation can lead to impurities or reduced activity of the compound. Literature suggests using mild oxidants under controlled temperature and pH to achieve high selectivity.

Allylidene Linkage Formation

The allylidene bridge is typically formed via condensation reactions that require precise control of reaction conditions to avoid polymerization or side reactions. This step often determines the overall yield and purity of the final compound.

Scale-Up Considerations

Industrial synthesis must balance reaction efficiency with environmental and safety concerns, particularly when handling oxidants and sulfur-containing intermediates. Waste treatment and solvent recovery are important aspects in commercial preparation.

Summary Table of Preparation Method Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.